

Deltaline compound structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Deltaline*

Cat. No.: B8072568

[Get Quote](#)

Deltaline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltaline is a C19-diterpenoid alkaloid naturally occurring in various plant species of the genus *Delphinium*, particularly *Delphinium delavayi*.^[1] It belongs to the lycocotonine subgroup of diterpenoid alkaloids and is characterized by a complex polycyclic structure. Historically, plants containing **deltaline** have been used in traditional medicine for their analgesic and anti-inflammatory properties. Modern scientific investigation has identified **deltaline** as a compound with potential therapeutic applications, notably as an antiarrhythmic agent. This document provides a detailed overview of the chemical structure, physicochemical properties, biological activities, and toxicological profile of **deltaline**, based on available scientific literature.

Chemical Structure and Properties

Deltaline possesses a complex aconitane-type carbon skeleton. Its systematic IUPAC name is [(1R,2S,3S,4S,5R,6S,8R,12S,16R,19S,20R,21S)-14-ethyl-2-hydroxy-4,6,19-trimethoxy-16-methyl-9,11-dioxa-14-azaheptacyclo[10.7.2.1^{2,5}.0^{1,13}.0^{3,8}.0^{8,12}.0^{16,20}]docosan-21-yl] acetate.

Physicochemical Properties

A summary of the key physicochemical properties of **deltaline** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₂₇ H ₄₁ NO ₈	[1]
Molecular Weight	507.62 g/mol	[2]
Melting Point	185-187 °C	[2]
Solubility	Freely soluble in chloroform and methanol; less soluble in acetone and ethanol.	[2]
pKa	Data not available	
logP	Data not available	

Spectroscopic Data

The structural elucidation of **deltaline** has been accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. Key ¹H-NMR and ¹³C-NMR spectral data are summarized in Tables 2 and 3, respectively.

Table 2: ¹H-NMR Spectral Data of **Deltaline** (400 MHz, CDCl₃)

Proton	Chemical Shift (δ, ppm)
1-OCH ₃	3.30 s
14-OCH ₃	3.37 s
16-OCH ₃	3.34 s
N-CH ₂ -CH ₃	1.05 t
OAc	2.04 s

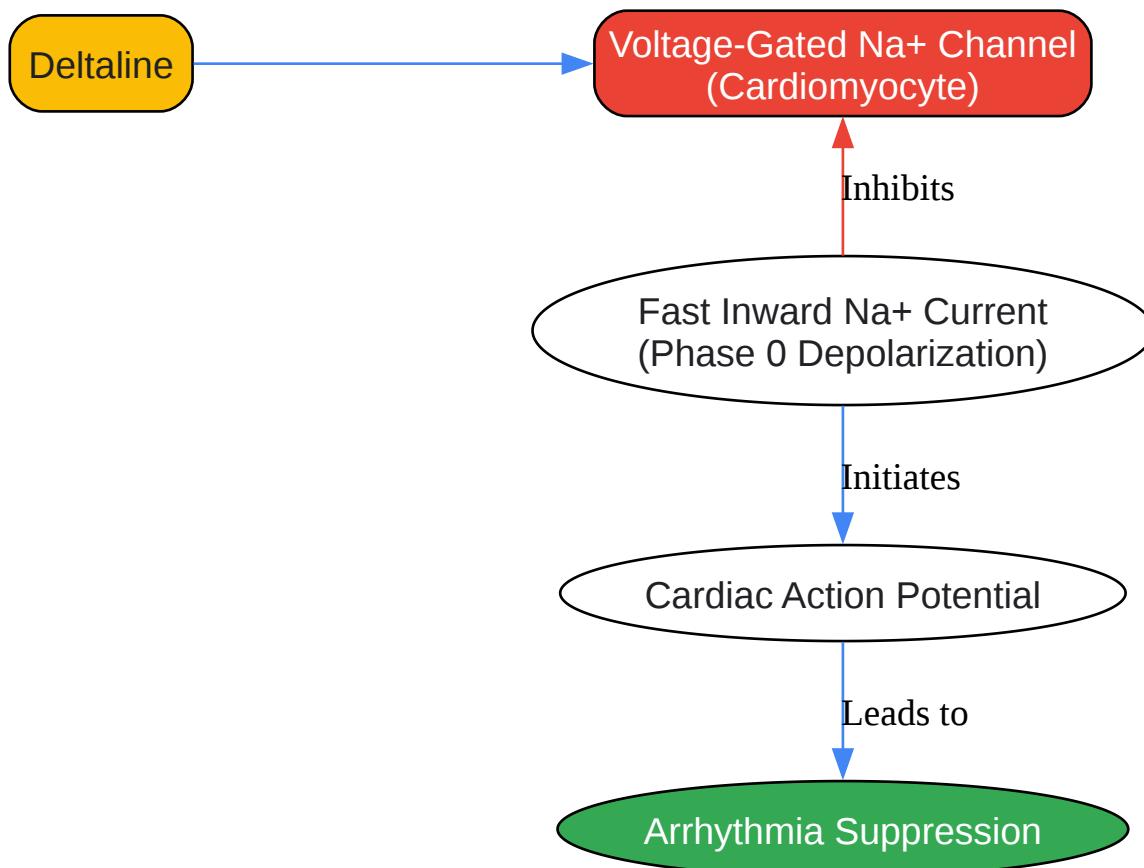
(Data extracted from a study on **deltaline** derivatives; may represent key characteristic peaks.)

Table 3: ¹³C-NMR Spectral Data of **Deltaline** (100 MHz, CDCl₃)

Carbon	Chemical Shift (δ , ppm)
1-OCH ₃	56.0 q
14-OCH ₃	57.9 q
16-OCH ₃	56.5 q
OAc (C=O)	170.1 s
OAc (CH ₃)	21.7 q

(Data extracted from a study on **deltaline** derivatives; may represent key characteristic peaks.)

Biological Activity and Mechanism of Action


Deltaline exhibits a range of biological activities, with its antiarrhythmic, analgesic, and anti-inflammatory properties being the most cited.

Antiarrhythmic Activity

Deltaline has been identified as an antiarrhythmic agent, acting as a fast inward sodium channel blocker.^[2] Its potency is reported to be 2-2.5 times greater than that of quinidine, a class I antiarrhythmic drug.

3.1.1 Mechanism of Action: Sodium Channel Blockade

The primary mechanism for the antiarrhythmic effect of **deltaline** is the blockade of voltage-gated sodium channels in cardiomyocytes. By inhibiting the fast inward sodium current (INa), **deltaline** reduces the rate of depolarization of the cardiac action potential (Phase 0), thereby slowing conduction velocity and increasing the effective refractory period. This helps to suppress arrhythmias caused by reentry circuits. The specific subtypes of sodium channels that **deltaline** interacts with and its precise binding site have not been fully elucidated in the available literature.

[Click to download full resolution via product page](#)

Figure 1: Proposed signaling pathway for the antiarrhythmic action of **deltaline**.

Analgesic and Anti-inflammatory Activity

Traditional use and preliminary scientific evidence suggest that **deltaline** possesses analgesic and anti-inflammatory properties. However, quantitative data such as ED₅₀ or IC₅₀ values from specific in vivo models (e.g., hot plate test, writhing test, carrageenan-induced paw edema) are not readily available in the reviewed literature.

Toxicology Profile

The toxicological profile of **deltaline** is not extensively characterized in publicly available literature.

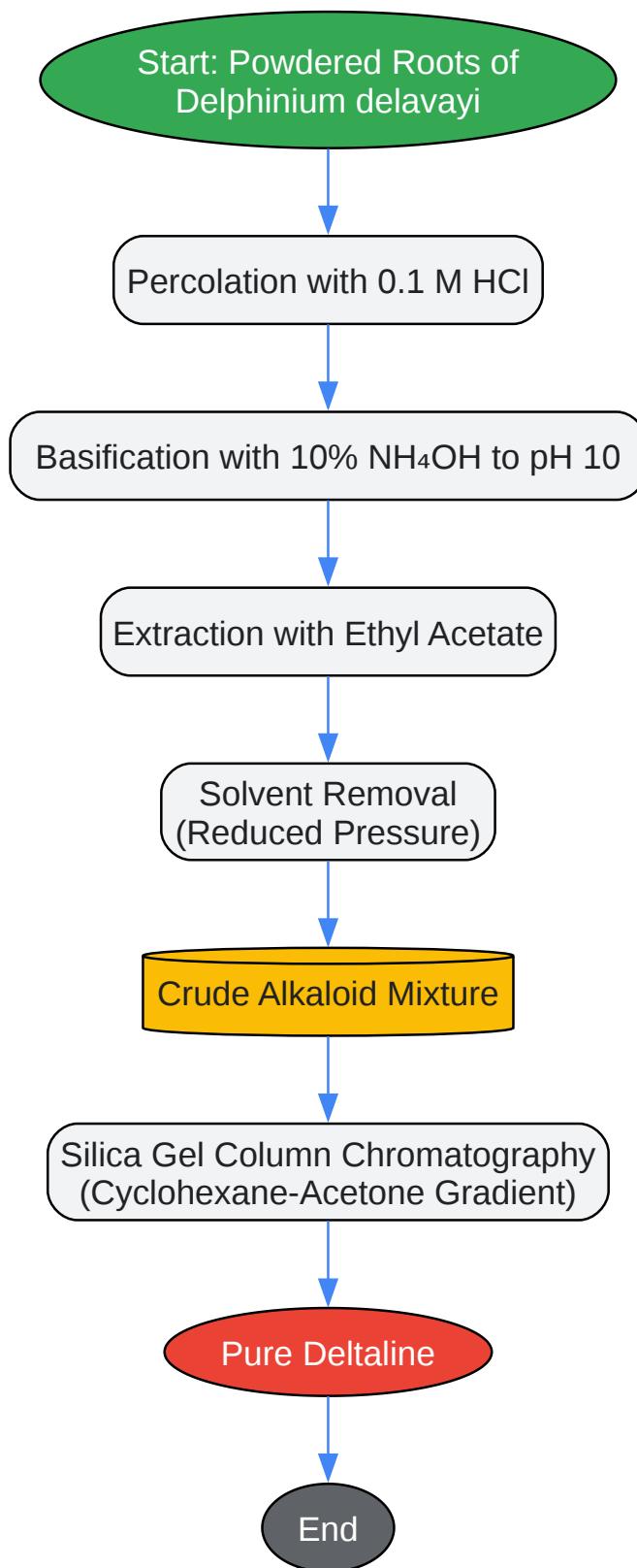
Acute Toxicity

Acute toxicity data for **deltaline** is available for intravenous administration in rodents and is summarized in Table 4.

Species	Route	LD ₅₀	Reference
Mouse	Intravenous	130 mg/kg	[2]
Rat	Intravenous	136 mg/kg	[2]

Subchronic and Chronic Toxicity

No information on the subchronic or chronic toxicity of **deltaline** was found in the reviewed literature.


Genotoxicity and Reproductive Toxicity

Specific studies on the genotoxicity (e.g., Ames test) and reproductive toxicity of **deltaline** were not identified in the available literature.

Experimental Protocols

Isolation and Purification of Deltaline from *Delphinium delavayi*

The following protocol is a representative method for the isolation and purification of **deltaline**.

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for the isolation of **deltaline**.

Methodology:

- Percolation: Air-dried and powdered roots of *Delphinium delavayi* are percolated with 0.1 M hydrochloric acid.
- Basification: The resulting acidic aqueous solution is basified to a pH of 10 using a 10% aqueous solution of ammonium hydroxide.
- Extraction: The basified solution is then extracted multiple times with ethyl acetate.
- Solvent Removal: The ethyl acetate is removed under reduced pressure to yield the crude alkaloid mixture.
- Chromatography: The crude alkaloids are subjected to silica gel column chromatography, eluting with a gradient of cyclohexane-acetone to isolate pure **deltaline**.^[1]

In-Vivo Analgesic and Anti-inflammatory Assays (General Protocols)

While specific data for **deltaline** is lacking, the following are standard protocols used to evaluate the analgesic and anti-inflammatory activity of compounds.

- Acetic Acid-Induced Writhing Test (Analgesic): Mice are administered the test compound or vehicle, followed by an intraperitoneal injection of acetic acid. The number of writhes (a characteristic stretching behavior) is counted for a defined period. A reduction in the number of writhes compared to the control group indicates analgesic activity.
- Hot Plate Test (Analgesic): Animals are placed on a heated surface maintained at a constant temperature. The latency to a nociceptive response (e.g., licking a paw or jumping) is measured. An increase in the response latency after administration of the test compound suggests a centrally mediated analgesic effect.
- Carrageenan-Induced Paw Edema (Anti-inflammatory): An inflammatory agent, carrageenan, is injected into the paw of a rodent. The volume of the paw is measured at various time points before and after administration of the test compound. A reduction in paw edema compared to the control group indicates anti-inflammatory activity.

Electrophysiology Studies for Antiarrhythmic Activity (General Protocol)

To characterize the antiarrhythmic properties of a compound like **deltaline**, whole-cell patch-clamp electrophysiology is typically employed on isolated cardiomyocytes or cell lines expressing specific cardiac ion channels.

- **Cell Preparation:** Cardiomyocytes are isolated from animal hearts (e.g., rat, guinea pig) or a suitable cell line (e.g., HEK293) is transfected to express the desired sodium channel subtype.
- **Patch-Clamp Recording:** A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).
- **Voltage Clamp:** The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit ionic currents. To study the fast inward sodium current, specific voltage protocols are used to activate and inactivate the sodium channels.
- **Drug Application:** The test compound (**deltaline**) is perfused into the bath solution at various concentrations.
- **Data Analysis:** The effect of the compound on the sodium current (e.g., reduction in peak current, changes in channel kinetics) is measured and analyzed to determine parameters like the IC_{50} (half-maximal inhibitory concentration).

Conclusion

Deltaline is a structurally complex diterpenoid alkaloid with demonstrated antiarrhythmic properties, acting as a fast inward sodium channel blocker. While it also shows promise as an analgesic and anti-inflammatory agent, further quantitative *in vivo* studies are required to fully characterize these activities. The toxicological profile of **deltaline** is not well-established, with available data limited to acute intravenous toxicity in rodents. Future research should focus on elucidating the specific sodium channel subtype selectivity, conducting comprehensive toxicological evaluations, and performing well-controlled *in vivo* efficacy studies to better define the therapeutic potential of this natural compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antifungal Activity of New Diterpenoid Alkaloids Isolated by Different Chromatographic Methods from *Delphinium peregrinum* L. var. *eriocarpum* Boiss - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Norditerpenoid alkaloids from *Delphinium* species - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Deltaline compound structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8072568#deltaline-compound-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

